molecular formula C12H21N3O3 B8491496 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one

1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B8491496
M. Wt: 255.31 g/mol
InChI Key: PDPWSCVAKGHYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of an acetyl group at the first position and a morpholinecarbonyl group at the fourth position of the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a diamine and a diacid chloride can be reacted under controlled conditions to form the seven-membered ring.

    Introduction of the Acetyl Group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Morpholinecarbonyl Group: The morpholinecarbonyl group can be introduced through a reaction with morpholine and a suitable carbonylating agent, such as phosgene or a carbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a similar structure but with a hydroxyphenyl group instead of a morpholinecarbonyl group.

    1-Acetyl-4-(4-methylpiperazinyl)-1,4-diazepane: This compound features a methylpiperazinyl group in place of the morpholinecarbonyl group.

Uniqueness

1-(4-(Morpholine-4-carbonyl)-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of both the acetyl and morpholinecarbonyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

1-[4-(morpholine-4-carbonyl)-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C12H21N3O3/c1-11(16)13-3-2-4-14(6-5-13)12(17)15-7-9-18-10-8-15/h2-10H2,1H3

InChI Key

PDPWSCVAKGHYJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCN(CC1)C(=O)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-morpholinecarbonyl)-1,4-diazepane hydrochloride (50 g, 0.2 mol) and triethylamine (42 ml, 30.5 g, 0.3 mol) in dichloromethane (400 ml) at 5° C. was added acetic anhydride (23 ml, 24.9 g, 0.24 mol) dropwise over 15 minutes and the reaction was then stirred for a further 2 hours at room temperature under nitrogen. Dilution with dichloromethane (600 ml) was followed by washing with saturated aqueous sodium bicarbonate (2×200 ml) and the combined aqueous layers extracted with dichloromethane (1×100 ml). The dichloromethane layers were combined and washed with saturated brine, dried over MgSO4 and evaporated to give a light brown oil. This was dissolved in dichloromethane (300 ml) and treated with triethylamine (8 ml, 5.8 g, 0.06 mol) and ethanol (5 ml), stirred for 1 hour at room temperature then washed with saturated sodium bicarbonate and the aqueous layer extracted with dichloromethane (5×). The combined dichloromethane layers were dried over MgSO4 and evaporated under reduced pressure to give a yellow oil which was then azeotroped with dichloromethane (4×) to give the title compound as a yellow oil (47.1 g, 92%). Rf 0.45 (0.880 aqueous ammonia: methanol:dichloromethane 1:10:90, v/v). MS m/z 256 (MH)+. Found: C,52.62; H,8.18; N,15.02; C12H21N3O3 0.3CH2Cl2 requires C, 52.61; H, 7.75; N,14.96%.
Name
1-(4-morpholinecarbonyl)-1,4-diazepane hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
92%

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